molecular formula C11H13Cl2N3O3 B008318 Nifuron CAS No. 19819-47-7

Nifuron

Cat. No. B008318
CAS RN: 19819-47-7
M. Wt: 306.14 g/mol
InChI Key: ZKWWRCVSLWBZMJ-KGYSUWQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nifuron is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the furan family and has a molecular formula of C8H6N2O2.

Mechanism Of Action

The mechanism of action of Nifuron is not fully understood. However, it is believed to work by inhibiting the growth and replication of microorganisms, including bacteria, fungi, and viruses. It is also thought to have anticancer properties by inducing apoptosis and inhibiting cell proliferation.

Biochemical And Physiological Effects

Nifuron has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as tyrosinase, which is involved in the production of melanin. It has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its potential use as an antioxidant. In addition, Nifuron has been found to have analgesic and anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Nifuron in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, making it a useful tool in microbiology research. However, one of the limitations of using Nifuron is its potential toxicity. It has been found to be toxic to some cell types, and its safety profile needs to be further investigated.

Future Directions

There are several future directions for the research on Nifuron. One of the potential areas of application is in the development of new antimicrobial agents. Nifuron has been shown to be effective against a wide range of microorganisms, and further research could lead to the development of new drugs for the treatment of infectious diseases. Another potential area of research is in the development of new anticancer drugs. Nifuron has been found to have anticancer properties, and further research could lead to the development of new drugs for the treatment of cancer. Finally, the safety profile of Nifuron needs to be further investigated to determine its potential use in clinical settings.
Conclusion:
In conclusion, Nifuron is a chemical compound that has potential applications in various fields. Its broad-spectrum antimicrobial activity, antioxidant, anti-inflammatory, and anticancer properties make it a useful tool in scientific research. However, its potential toxicity needs to be further investigated. Further research on Nifuron could lead to the development of new drugs for the treatment of infectious diseases and cancer.

Synthesis Methods

The synthesis of Nifuron involves the reaction of 2-aminophenol and maleic anhydride in the presence of a catalyst such as sulfuric acid. The reaction leads to the formation of Nifuron as a yellow crystalline solid.

Scientific Research Applications

Nifuron has been widely used in scientific research due to its potential applications in various fields. It has been studied for its antimicrobial, antifungal, antiviral, and anticancer properties. It has also been investigated for its potential use as an antioxidant, anti-inflammatory, and analgesic agent.

properties

CAS RN

19819-47-7

Product Name

Nifuron

Molecular Formula

C11H13Cl2N3O3

Molecular Weight

306.14 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]ethanamine

InChI

InChI=1S/C11H13Cl2N3O3/c12-5-8-15(9-6-13)14-7-1-2-10-3-4-11(19-10)16(17)18/h1-4,7H,5-6,8-9H2/b2-1+,14-7+

InChI Key

ZKWWRCVSLWBZMJ-KGYSUWQBSA-N

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=N/N(CCCl)CCCl

SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC=NN(CCCl)CCCl

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC=NN(CCCl)CCCl

Other CAS RN

19819-47-7

synonyms

(5'-nitro-2'-furyl)acrylidene bis(2- chloroethyl)hydrazone
nifuron

Origin of Product

United States

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